1-(Quinolin-8-yl)hydrazin-1-ium chloride
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Overview
Description
1-(Quinolin-8-yl)hydrazin-1-ium chloride is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(Quinolin-8-yl)hydrazin-1-ium chloride typically involves the reaction of quinoline derivatives with hydrazine. One common method includes the following steps:
Starting Material: Quinoline is used as the starting material.
Reaction with Hydrazine: Quinoline is reacted with hydrazine hydrate under reflux conditions to form the hydrazine derivative.
Formation of the Chloride Salt: The hydrazine derivative is then treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Quinolin-8-yl)hydrazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Quinolin-8-yl)hydrazin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-yl)hydrazin-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of cellular processes .
Comparison with Similar Compounds
1-(Quinolin-8-yl)hydrazin-1-ium chloride can be compared with other quinoline derivatives, such as:
Quinoline N-oxide: Known for its oxidizing properties.
8-Hydroxyquinoline: Used as a chelating agent and in medicinal chemistry.
Quinoline-2-carboxylic acid: Utilized in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
73031-21-7 |
---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinolin-1-ium-8-ylhydrazine;chloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H |
InChI Key |
IBUQWIREEMZFJG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[NH2+]N)N=CC=C2.[Cl-] |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)[NH+]=CC=C2.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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